molecular formula C14H22O8 B12800124 Bis(1,3-dioxolan-4-ylmethyl) hexanedioate CAS No. 22522-38-9

Bis(1,3-dioxolan-4-ylmethyl) hexanedioate

Cat. No.: B12800124
CAS No.: 22522-38-9
M. Wt: 318.32 g/mol
InChI Key: PDBQHEUFMAUYIW-UHFFFAOYSA-N
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Description

Bis(1,3-dioxolan-4-ylmethyl) hexanedioate is a chemical compound with the molecular formula C14H22O8 and a molecular weight of 318.3197 g/mol . It is known for its unique structure, which includes two 1,3-dioxolan-4-ylmethyl groups attached to a hexanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of bis(1,3-dioxolan-4-ylmethyl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Bis(1,3-dioxolan-4-ylmethyl) hexanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(1,3-dioxolan-4-ylmethyl) hexanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(1,3-dioxolan-4-ylmethyl) hexanedioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved in its action depend on the specific application and target molecule .

Comparison with Similar Compounds

Bis(1,3-dioxolan-4-ylmethyl) hexanedioate can be compared with similar compounds such as 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate. While both compounds have similar structural features, this compound is unique due to its specific ester groups and the resulting chemical properties .

Similar compounds include:

Properties

CAS No.

22522-38-9

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

IUPAC Name

bis(1,3-dioxolan-4-ylmethyl) hexanedioate

InChI

InChI=1S/C14H22O8/c15-13(19-7-11-5-17-9-21-11)3-1-2-4-14(16)20-8-12-6-18-10-22-12/h11-12H,1-10H2

InChI Key

PDBQHEUFMAUYIW-UHFFFAOYSA-N

Canonical SMILES

C1C(OCO1)COC(=O)CCCCC(=O)OCC2COCO2

Origin of Product

United States

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